3-Formyl rifamycin

Pregnane X Receptor (PXR) Drug-Drug Interactions CYP3A4 Induction

3-Formyl rifamycin is the definitive, non-substitutable C-3 aldehyde-bearing rifamycin intermediate. Unlike clinical rifamycins, its reactive formyl group enables unique hydrazone/oxime derivatizations for next-gen antitubercular SAR. As the primary acid-degradation product of rifampicin, it is an essential impurity reference standard for stability-indicating HPLC methods. Its superior human PXR activation potency makes it the critical probe for CYP3A4-mediated DDI risk assessment. Procure this ≥98% pure, fully characterized intermediate for drug discovery, analytical QC, and preclinical ADME studies.

Molecular Formula C38H47NO13
Molecular Weight 725.8 g/mol
Cat. No. B7949896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl rifamycin
Molecular FormulaC38H47NO13
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
InChIInChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
InChIKeyBBNQHOMJRFAQBN-SSJZMWBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl Rifamycin for Pharmaceutical Research and Quality Control: Key Intermediate and Analytical Reference Standard


3-Formyl rifamycin (3-FR), also referred to as 3-formylrifamycin SV, is a semi-synthetic rifamycin derivative that serves as a critical precursor and analytical marker in pharmaceutical applications. Chemically, it is a macrocyclic antibiotic of the ansamycin class, with the molecular formula C38H47NO13 and a molecular weight of 725.78 g/mol [1]. Unlike clinically administered rifamycins such as rifampicin or rifabutin, 3-formyl rifamycin is not a final drug product. Its primary scientific and industrial significance stems from its role as a versatile intermediate for synthesizing numerous potent rifamycin derivatives, including hydrazones and oximes [2]. Furthermore, 3-FR is recognized as a major acid-degradation product and metabolite of rifampicin, making it an essential analytical standard for stability-indicating assays and forced degradation studies in pharmaceutical quality control .

Why 3-Formyl Rifamycin Cannot Be Substituted with Other Rifamycins in Research and Analytical Applications


The selection of 3-formyl rifamycin is non-interchangeable with other rifamycin-class compounds due to its unique bifunctional chemical nature and distinct biological profile. While drugs like rifampicin and rifabutin are optimized for therapeutic efficacy and systemic distribution, 3-formyl rifamycin possesses a reactive C-3 formyl group that is absent or modified in these final drug products. This aldehyde functionality is the cornerstone of its utility as a synthetic intermediate, enabling a vast array of derivatization reactions—such as hydrazone and oxime formation—that are not possible with other rifamycins [1]. Moreover, 3-formyl rifamycin exhibits a differential and potent interaction with the human pregnane X receptor (PXR), demonstrating the highest PXR activation potency among a panel of rifampicin-related compounds, a finding with significant implications for interpreting drug-drug interaction (DDI) studies [2]. Therefore, substituting 3-formyl rifamycin with a different rifamycin would fundamentally alter the outcome of a synthetic pathway, invalidate an analytical method for stability assessment, or confound a mechanistic DDI investigation.

Quantitative Evidence of Differentiation for 3-Formyl Rifamycin in Research and Quality Control Applications


Superior PXR Activation Potency Compared to Rifampicin and its Metabolites

In a comparative study using 2D and 3D primary human hepatocytes, 3-formylrifamycin SV was identified as the most potent activator of human pregnane X receptor (PXR) among the tested rifampicin derivatives. This finding is critical as PXR activation is the principal mechanism behind rifamycin-induced cytochrome P450 (CYP) induction and subsequent drug-drug interactions [1].

Pregnane X Receptor (PXR) Drug-Drug Interactions CYP3A4 Induction Hepatocyte Models

Established Analytical Performance Characteristics in HPLC Purity and Stability Assays

3-Formylrifamycin SV (3-FR) is a well-characterized related compound in validated HPLC methods for rifampicin analysis. A monolithic column HPLC method demonstrates high sensitivity and reproducibility for quantifying 3-FR as an impurity or degradation product, providing a reliable framework for quality control applications [1].

Analytical Method Validation Pharmaceutical Quality Control HPLC Forced Degradation

Unique Role as a Key Synthetic Intermediate for Generating Diverse Antibacterial Candidates

The aldehyde group at the C-3 position of 3-formylrifamycin SV makes it an indispensable starting material for synthesizing novel rifamycin analogs. This chemical handle enables modifications that are impossible with other rifamycins, leading to new derivatives with potent activity [1].

Medicinal Chemistry Click Chemistry Structure-Activity Relationship (SAR) Antitubercular Agents

Antibacterial Activity of Novel 3-Formylrifamycin Derivatives Demonstrates High Potency Against M. tuberculosis

While 3-formylrifamycin itself is an intermediate, its derivatives exhibit strong antitubercular activity. A study of 34 new derivatives demonstrated that compounds with a rigid, basic substituent on the C-3 arm achieve high potency, establishing a clear SAR for further drug development [1].

Antitubercular Activity Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis SAR

Defined Research and Industrial Application Scenarios for 3-Formyl Rifamycin


Investigating Drug-Drug Interaction (DDI) Mechanisms via PXR Activation

3-Formyl rifamycin is a required analytical standard and test article for researchers studying the molecular basis of rifamycin-induced drug-drug interactions (DDIs). Its superior potency as a human PXR activator compared to rifampicin and its other metabolites [1] makes it a critical tool for dissecting the specific contribution of this degradation product to CYP3A4 induction. In vitro studies using primary human hepatocytes can directly quantify the differential PXR activation to build more accurate DDI risk assessment models.

Pharmaceutical Quality Control and Stability-Indicating Assay Development

As a primary acid-degradation product of rifampicin, 3-formylrifamycin is an essential impurity reference standard for pharmaceutical quality control [1]. Its use is mandated in the development and routine execution of validated stability-indicating HPLC methods for rifampicin raw material, drug products, and fixed-dose combinations. The validated analytical parameters (LOD, LOQ, linearity) [2] allow for precise monitoring of rifampicin degradation, ensuring product safety and compliance with pharmacopoeial standards.

Synthesis of Novel Antimycobacterial and Antibacterial Agents

3-Formyl rifamycin is the non-substitutable starting material for medicinal chemistry programs aimed at generating new rifamycin analogs with improved properties. The reactive C-3 aldehyde group is the exclusive site for introducing diverse functionalities via reactions such as hydrazone and oxime formation or 'click chemistry' [1]. This allows researchers to explore SAR around the ansa-chain, with the goal of discovering next-generation antitubercular agents that overcome resistance or possess a better safety profile than current clinical drugs.

In Vivo Pharmacokinetic and Metabolism Studies of Rifampicin

In preclinical pharmacokinetic studies of rifampicin, 3-formylrifamycin is a crucial analytical target for monitoring the drug's in vivo fate. Advanced LC-MS/MS methods are specifically developed to profile the presence of 3-FR in biological matrices such as plasma following rifampicin administration [1]. Quantifying 3-FR levels is essential for understanding the extent of rifampicin degradation in the stomach and its impact on bioavailability, as well as for differentiating between metabolic pathways in various model organisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Formyl rifamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.